5-Bromo-2-(trifluoromethyl)benzyl acetate
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Overview
Description
5-Bromo-2-(trifluoromethyl)benzyl acetate is an organic compound with the molecular formula C10H8BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)benzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 5-azido-2-(trifluoromethyl)benzyl acetate or 5-thio-2-(trifluoromethyl)benzyl acetate.
Oxidation: Formation of 5-bromo-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-bromo-2-(difluoromethyl)benzyl acetate.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)benzyl acetate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)benzoic acid
- 5-Bromo-2-(trifluoromethyl)benzyl alcohol
- 5-Bromo-2-(trifluoromethyl)benzyl chloride
Uniqueness
5-Bromo-2-(trifluoromethyl)benzyl acetate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical reactivity and stability. The acetate group also provides versatility in various chemical transformations .
Properties
IUPAC Name |
[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHUQBKFVPPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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